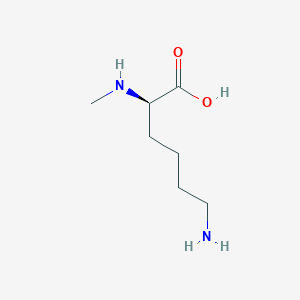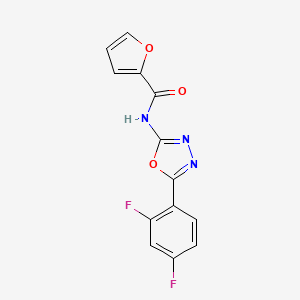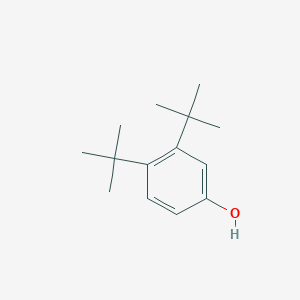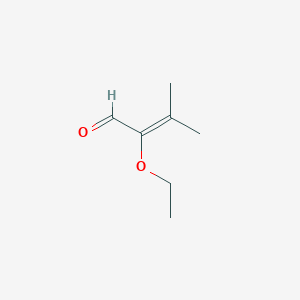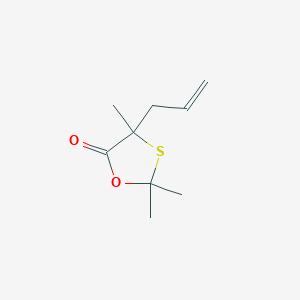
2,2,4-Trimethyl-4-(prop-2-en-1-yl)-1,3-oxathiolan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-4-(prop-2-en-1-yl)-1,3-oxathiolan-5-one is a chemical compound that belongs to the class of oxathiolanes. This compound is characterized by its unique structure, which includes a five-membered ring containing both sulfur and oxygen atoms. The presence of the prop-2-en-1-yl group adds to its distinctiveness and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-4-(prop-2-en-1-yl)-1,3-oxathiolan-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing sulfur and oxygen functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process and the application of heat to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trimethyl-4-(prop-2-en-1-yl)-1,3-oxathiolan-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or alcohol derivatives.
Substitution: Various substituted oxathiolanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-4-(prop-2-en-1-yl)-1,3-oxathiolan-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethyl-4-(prop-2-en-1-yl)-1,3-oxathiolan-5-one involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The presence of the sulfur and oxygen atoms in the ring structure allows for unique binding interactions, which can modulate biological pathways and exert various effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethyl-4-(prop-2-en-1-yl)-1,3-dioxolane: Similar structure but contains an additional oxygen atom instead of sulfur.
2,2,4-Trimethyl-4-(prop-2-en-1-yl)-1,3-thiazolidine: Contains a nitrogen atom in place of the oxygen atom.
Uniqueness
2,2,4-Trimethyl-4-(prop-2-en-1-yl)-1,3-oxathiolan-5-one is unique due to the presence of both sulfur and oxygen in its ring structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
88802-42-0 |
|---|---|
Fórmula molecular |
C9H14O2S |
Peso molecular |
186.27 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-4-prop-2-enyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C9H14O2S/c1-5-6-9(4)7(10)11-8(2,3)12-9/h5H,1,6H2,2-4H3 |
Clave InChI |
HVQGWBDYAZXSGD-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=O)C(S1)(C)CC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(2-methylbenzyl)-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one](/img/structure/B14140993.png)
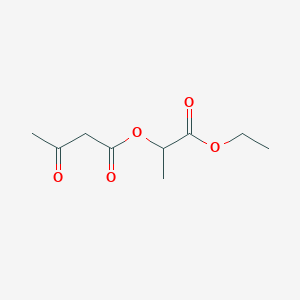
![5,5'-carbonylbis[2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B14141006.png)
![2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate](/img/structure/B14141007.png)
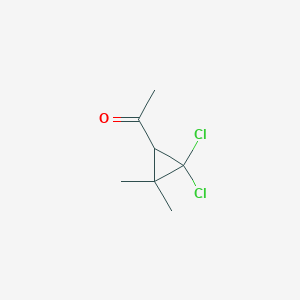
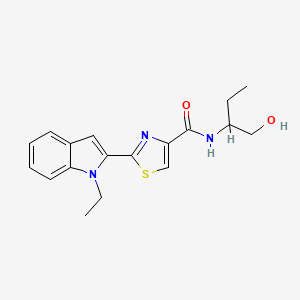
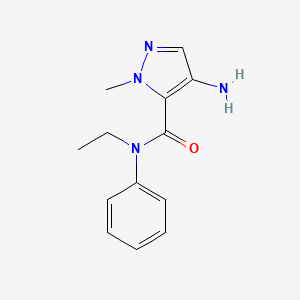
![3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione](/img/structure/B14141029.png)

